molecular formula C10H14N2O4 B10907416 1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid

1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B10907416
M. Wt: 226.23 g/mol
InChI Key: AFSQUOOILNSRCL-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an isobutyl group, a methoxycarbonyl group, and a carboxylic acid group attached to the pyrazole ring.

Preparation Methods

The synthesis of 1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-keto esters under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these synthetic routes to achieve large-scale production with high efficiency and minimal by-products.

Chemical Reactions Analysis

1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxycarbonyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-Isobutyl-3-methylxanthine: A non-selective inhibitor of cAMP and cGMP phosphodiesterases.

    1-Isobutyl-3-phenylurea: Known for its use in various chemical reactions and applications.

    1-Isobutyl-3-(3-nitrophenyl)urea: Studied for its potential biological activities. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

5-methoxycarbonyl-2-(2-methylpropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O4/c1-6(2)5-12-8(9(13)14)4-7(11-12)10(15)16-3/h4,6H,5H2,1-3H3,(H,13,14)

InChI Key

AFSQUOOILNSRCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(=O)OC)C(=O)O

Origin of Product

United States

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